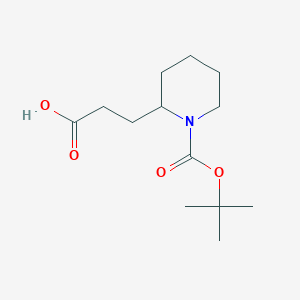

1-BOC-PIPERIDIN-2-YLPROPIONIC ACID

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQMDBOVDLUBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373566 | |

| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-96-6 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-2-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperidine Scaffold: a Privileged Motif in Chemical Biology

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in medicinal chemistry. encyclopedia.pubnih.gov Its prevalence in a vast array of pharmaceuticals and biologically active natural products underscores its significance. encyclopedia.pubnih.gov The incorporation of chiral piperidine scaffolds into small molecules can confer a range of desirable properties, including modulated physicochemical characteristics, enhanced biological activity and selectivity, and improved pharmacokinetic profiles. researchgate.netthieme-connect.com

The versatility of the piperidine scaffold allows it to serve as a foundational core in the design of drugs targeting a wide spectrum of diseases. encyclopedia.pubresearchgate.netthieme-connect.com Its derivatives are integral components of drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov The ability of the piperidine ring to be readily functionalized and incorporated into larger, more complex structures makes it an indispensable tool for medicinal chemists. nih.govijnrd.org

The Boc Protecting Group: a Cornerstone of Amine Functionalization

In the multistep synthesis of complex molecules, particularly peptides and other amine-containing compounds, the strategic protection and deprotection of reactive functional groups is paramount. creative-peptides.comproprep.com The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, prized for its reliability and ease of use. proprep.comnih.gov Its primary function is to temporarily shield the nucleophilic amine group from engaging in unwanted side reactions during subsequent synthetic transformations. proprep.com

The Boc group is typically introduced by reacting the amino acid or amine with di-tert-butyl dicarbonate (B1257347). libretexts.org A key advantage of the Boc group is its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions, often with trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups. nih.govlibretexts.org This orthogonality allows for selective deprotection, a critical aspect of modern synthetic strategies. ub.edu The use of the Boc group is particularly advantageous in the synthesis of hydrophobic peptides and other complex molecules where preventing side reactions is crucial for achieving high yields and purity. creative-peptides.comnih.gov

An Overview of 1 Boc Piperidin 2 Ylpropionic Acid As a Synthetic Precursor

Established Synthetic Routes to N-Boc-Piperidine Carboxylic Acids

The most direct approaches to compounds like this compound begin with pre-existing piperidine carboxylic acids. These methods involve the protection of the ring nitrogen followed by the modification or homologation of the carboxylic acid side chain.

Synthesis from Piperidine-2-carboxylic Acid Precursors

The initial and crucial step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nbinno.com This reaction yields N-Boc-piperidine-2-carboxylic acid, a stable intermediate for further modification. nbinno.comnih.gov

The key transformation to achieve the target propionic acid derivative is the Arndt-Eistert homologation. libretexts.orgnrochemistry.com This reliable method converts an α-amino acid into a β-amino acid, effectively lengthening the carbon chain by one methylene (B1212753) group while preserving the stereochemistry at the α-carbon. libretexts.org The sequence involves three main steps:

Activation of the Carboxylic Acid : The N-Boc-piperidine-2-carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

Formation of a Diazoketone : The resulting acyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) or a safer, more stable alternative like (trimethylsilyl)diazomethane. libretexts.orgnrochemistry.com This reaction forms an α-diazoketone intermediate.

Wolff Rearrangement : The final step is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal such as silver(I) oxide (Ag₂O) or silver benzoate. libretexts.orgnrochemistry.com In the presence of water as a nucleophile, the resulting ketene (B1206846) intermediate undergoes hydration to furnish the desired homologated product, this compound. libretexts.org

Table 1: Synthetic Sequence for this compound via Arndt-Eistert Homologation

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Piperidine-2-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., K₂CO₃) | N-Boc-piperidine-2-carboxylic acid | Amine Protection |

Derivatization from Isomeric N-Boc-Piperidine Carboxylic Acids (e.g., 3-yl and 4-yl)

The same synthetic principles can be applied to isomeric piperidine carboxylic acids to generate their corresponding propionic acid derivatives. The synthesis of N-Boc-piperidine-4-carboxylic acid, for instance, starts from isonipecotic acid and follows a similar Boc-protection protocol using di-tert-butyl dicarbonate. nrochemistry.comchemicalbook.com This intermediate is a valuable building block in its own right and serves as the precursor for 1-Boc-piperidin-4-ylpropionic acid. chemicalbook.comchemrxiv.org Likewise, (R)- and (S)-piperidine-3-carboxylic acids can be protected and derivatized to yield chiral building blocks. chemicalbook.com The conversion of these isomeric N-Boc-piperidine carboxylic acids to their propionic acid counterparts would also employ the Arndt-Eistert homologation, demonstrating the versatility of the method for different substitution patterns on the piperidine ring.

Advanced Strategies for Piperidine Ring Construction and Functionalization

Beyond derivatizing existing piperidine rings, numerous methods exist for the de novo construction and subsequent functionalization of the piperidine core. These advanced strategies provide access to a wide diversity of substituted piperidines that may not be available from commercial starting materials.

Cyclization Reactions in Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from acyclic precursors. Various methods have been developed, differing in the type of bond being formed and the catalyst employed.

Dieckmann Condensation : This classic reaction involves the intramolecular cyclization of a diester to form a β-keto ester. It is frequently used to synthesize piperidones, which are versatile intermediates. For example, the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation is a common route to 4-piperidones. nbinno.comnih.gov

Reductive Cyclization : The reductive cyclization of δ-aminoamides or δ-haloamides can produce δ-valerolactams (2-piperidones), which are important heterocyclic intermediates. nbinno.com

Radical Cyclization : Radical-mediated reactions offer a complementary approach. For instance, the cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes to produce various piperidines. google.com

Metal-Catalyzed Cyclization : Transition metals, particularly palladium and gold, are widely used to catalyze cyclization reactions. google.com For example, a Pd-catalyzed Wacker-type aerobic oxidative cyclization of certain amino-tethered alkenes can yield piperidines. thieme-connect.com Gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers also provides direct access to highly substituted piperidines. rsc.org

Electroreductive Cyclization : Electrochemical methods provide a green and sustainable alternative. The electroreductive cyclization of imines with terminal dihaloalkanes has been shown to produce piperidine derivatives in good yields. libretexts.org

Table 2: Selected Cyclization Strategies for Piperidine Ring Synthesis

| Cyclization Type | Precursor Type | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Dieckmann Condensation | Acyclic Diesters | Strong Base (e.g., NaOMe) | Piperidones |

| Intramolecular Reductive Amination | Amino-aldehydes/ketones | Reducing Agent (e.g., Phenylsilane), Iron Catalyst | Substituted Piperidines |

| Radical Cyclization | Linear Amino-aldehydes | Cobalt(II) Catalyst | Substituted Piperidines |

| Oxidative Amination | Amino-alkenes | Gold(I) or Palladium(II) Catalysts | Substituted Piperidines |

| Electroreductive Cyclization | Imines and Dihaloalkanes | Electrochemical Cell | Substituted Piperidines |

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings and the N-functionalization of existing piperidines. researchgate.net The reaction proceeds in two steps: the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net

Intramolecular reductive amination of δ-aminocarbonyl compounds is a direct route to the piperidine ring. google.com Intermolecularly, the reaction is commonly used to append substituents to the piperidine nitrogen. A notable development in this area is the use of borane-pyridine complex (BAP) as a reducing agent. organic-chemistry.orgchemicalbook.com It has been shown to be superior to sodium cyanoborohydride (NaBH₃CN) for the reductive amination of secondary amines like piperidines with a variety of aldehydes, as it avoids the formation of cyanide-related impurities and is less toxic. chemicalbook.com The reaction is compatible with a range of functional groups and can be performed in both protic and aprotic solvents. chemicalbook.com

Nucleophilic Substitution Reactions in Piperidine Functionalization

Nucleophilic substitution reactions are fundamental for both forming the piperidine ring and for introducing substituents onto it.

Intramolecular Substitution : A common ring-closing strategy involves an intramolecular nucleophilic substitution where a nitrogen atom displaces a leaving group at the end of an alkyl chain. For example, a one-pot cyclization/reduction cascade of certain halogenated amides can be activated, reduced, and then undergo intramolecular nucleophilic substitution to form piperidines. google.com

Intermolecular Substitution : Pre-formed piperidines can act as nucleophiles to displace leaving groups on other molecules. This is a primary method for N-alkylation and N-arylation. The reaction of piperidine with p-substituted bromobenzenes is a classic example of nucleophilic aromatic substitution (SₙAr). organic-chemistry.org More recently, methods have been developed for the Sₙ2 displacement of chiral triflate esters with N-Boc-aminopiperidines to create new chiral amino acid derivatives with high purity. rsc.org

Substitution on Pyridine (B92270) Precursors : Piperidines are often prepared by the reduction of substituted pyridines. Therefore, nucleophilic substitution reactions on the pyridine ring are an indirect but powerful way to synthesize functionalized piperidines. The reactivity of pyridinium (B92312) ions towards nucleophiles like piperidine has been studied, showing that groups like cyano and halogens can be displaced to form substituted pyridiniums, which can then be reduced to the corresponding piperidines.

Alkylation Protocols for Side Chain Elaboration

The introduction or extension of side chains on the piperidine ring is a fundamental strategy for creating structural diversity. Alkylation reactions are commonly employed for this purpose, often involving the deprotonation of a carbon atom adjacent to the nitrogen or a suitably activated position on the ring, followed by reaction with an electrophile.

For 2-substituted piperidines, direct α-alkylation of a Boc-protected piperidine can be challenging and may require the use of strong bases. youtube.com A common approach involves the lithiation of the C-2 position using a strong base, followed by the addition of a carbon electrophile. youtube.com Another strategy is the alkylation of a pre-functionalized piperidine. For instance, a series of bis-3-chloropiperidines have been synthesized using a bidirectional approach where a lysine (B10760008) linker is alkylated, demonstrating the utility of this method for constructing complex piperidine-containing molecules. nih.gov

Reductive amination is another powerful technique for side-chain elaboration. This involves the reaction of a piperidine intermediate with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method has been used to synthesize various piperidine and piperazine (B1678402) side chain analogs with different carbon chain lengths. nih.gov For example, the reductive amination of a secondary amine with Boc-protected piperidinyl aldehydes can yield compounds with elaborated side chains. nih.gov

Table 1: Examples of Alkylation and Reductive Amination for Side Chain Elaboration

| Starting Material | Reagent(s) | Product Type | Yield | Reference |

| Secondary Amine (6) | Boc-protected piperidinyl aldehyde (7, 8) | Piperidine with ethyl linker | - | nih.gov |

| Secondary Amine (6) | Alkyl bromide (11) | Propyl piperazine intermediate | - | nih.gov |

| Protected Piperidine | Benzaldehyde | 2-substituted piperidine | - | youtube.com |

| Lysine Derivative | Chloro-piperidine precursor | Bis-3-chloropiperidine | - | nih.gov |

Table data is illustrative of synthetic strategies and may not correspond to the direct synthesis of this compound.

Multi-Step Synthesis Pathways Involving Boc-Protected Intermediates

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound. The Boc group is instrumental in these pathways, masking the reactive secondary amine of the piperidine ring while other transformations are carried out.

A key transformation in the synthesis of piperidine derivatives is the conversion of piperidine carboxylic acids into more versatile intermediates like β-keto esters. These intermediates can then undergo a variety of reactions to build molecular complexity. A well-established method involves treating an N-Boc protected piperidine carboxylic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The resulting adduct is then subjected to methanolysis to yield the desired β-keto ester. nih.gov This approach has been successfully applied to N-Boc-piperidine-4-carboxylic acid and its chiral 3-substituted isomers. nih.gov

The resulting β-keto esters are valuable precursors. For example, they can react with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamino diketones, which can then be cyclized with hydrazines to regioselectively synthesize pyrazole-containing piperidine derivatives. nih.gov

Table 2: Synthesis of β-Keto Esters from N-Boc-Piperidine Carboxylic Acids

| Starting Acid | Reagents | Intermediate | Final Product | Reference |

| N-Boc-piperidine-4-carboxylic acid (1a) | 1. Meldrum's acid, EDC·HCl, DMAP; 2. Methanol | Meldrum's acid adduct | Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-oxoacetate (2a) | nih.gov |

| (R)-N-Boc-piperidine-3-carboxylic acid (1b) | 1. Meldrum's acid, EDC·HCl, DMAP; 2. Methanol | Meldrum's acid adduct | Methyl (R)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-2-oxoacetate (2b) | nih.gov |

| (S)-N-Boc-piperidine-3-carboxylic acid (1c) | 1. Meldrum's acid, EDC·HCl, DMAP; 2. Methanol | Meldrum's acid adduct | Methyl (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-2-oxoacetate (2c) | nih.gov |

Sequential reduction and oxidation reactions are fundamental to the synthesis of substituted piperidines. A common pathway begins with the reduction of a substituted pyridine precursor to the corresponding piperidine. mdpi.com Catalytic hydrogenation is a frequently used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide, or rhodium complexes. mdpi.comacs.orgorganic-chemistry.org The choice of catalyst and conditions can allow for stereoselective reductions. mdpi.comnih.gov For instance, the hydrogenation of bromopyridine derivatives can be achieved using a palladium catalyst with additives like hydrochloric acid or triethylamine (B128534). mdpi.com

Following the formation of the piperidine ring, oxidation reactions can be used to introduce further functionality. The oxidation of a piperidine can yield an enamine or iminium ion, which can then be trapped by a nucleophile to introduce a substituent at the α-position (C-2 or C-6). youtube.com For example, piperidine can be oxidized with hydrogen peroxide and a selenium oxide catalyst. youtube.com These sequential processes allow for the conversion of readily available pyridines into highly functionalized chiral piperidines. acs.org

Urea (B33335) moieties are important functional groups in many biologically active molecules. Boc-protected piperidines can be converted into urea derivatives, which serve as key intermediates. A general method for forming ureas involves the in-situ generation of an isocyanate from a Boc-protected amine, which is then trapped by another amine. organic-chemistry.org

A notable one-step method converts γ-keto carboxylic acids into N-Boc-protected ureas via a Curtius rearrangement. nih.gov For example, treating 1-(3-oxocyclobutyl) carboxylic acid with diphenyl phosphoryl azide (B81097) (DPPA) and triethylamine in tert-butanol (B103910) does not yield the expected carbamate (B1207046), but instead the N-Boc-protected urea. nih.gov The proposed mechanism involves the formation of a carbamate from the Curtius rearrangement, which then attacks the isocyanate intermediate to generate the final urea product. nih.gov This methodology has been applied to cyclic keto acids, such as 3-oxocyclopentanecarboxylic acid and 3-oxocyclohexanecarboxylic acid, to produce the corresponding Boc-protected ureas. nih.gov Such intermediates are valuable in the synthesis of mGluR5 agonists. nih.gov In another context, N,N′-disuccinimidyl carbonate has been used as a carbonyl source to form a urea linkage with a deprotected piperidine intermediate during the GMP production of a tyrosinase inhibitor. acs.org

The final step in many synthetic sequences involving Boc-protected intermediates is the removal of the Boc group. The acid-lability of the tert-butoxycarbonyl group makes its cleavage straightforward and efficient. Strong acids are typically used for this purpose, with trifluoroacetic acid (TFA) being one of the most common reagents. nih.govpeptide.com The deprotection is often carried out in a solvent such as dichloromethane (B109758) (DCM). peptide.com A typical procedure involves treating the Boc-protected piperidine with a solution of 50% TFA in DCM. peptide.com

Alternatively, hydrogen chloride (HCl) in an organic solvent, such as isopropanol (B130326) or dioxane, is also highly effective for Boc deprotection. acs.org The mechanism of acid-mediated cleavage involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. youtube.com The choice of acid and conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Table 3: Common Reagents for Boc-Deprotection

| Reagent | Solvent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.govpeptide.com |

| Hydrogen Chloride (HCl) | Isopropanol (iPrOH) | - | acs.org |

| Hydrochloric Acid | Dioxane | - | unc.edu |

Principles of Asymmetric Synthesis Applied to Piperidine Systems

The construction of stereochemically defined piperidine rings is a formidable challenge in organic synthesis. The successful control of stereochemistry relies on a deep understanding of the principles of asymmetric synthesis, particularly enantioselectivity and diastereoselectivity.

Enantioselectivity and Diastereoselectivity in Heterocycle Synthesis

Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction, while diastereoselectivity is the preferential formation of one diastereomer over others. In the context of piperidine synthesis, these concepts are crucial when creating one or more stereocenters. For instance, the synthesis of 2,3-cis-disubstituted piperidines presents a significant challenge in controlling both diastereoselectivity and enantioselectivity. nih.govresearchgate.net The development of efficient and practical asymmetric synthetic methods for such N-heterocycles is a key area of research. nih.govresearchgate.net

The formation of the piperidine ring often involves cyclization reactions where the stereochemical outcome is determined by the transition state energies leading to the different stereoisomers. uvic.ca For a reaction to be stereoselective, the transition states leading to the different products must be diastereomeric and have different energies. uvic.ca

Asymmetric Induction in the Formation of Chiral Centers

Asymmetric induction is the process by which an existing chiral center in a molecule influences the creation of a new chiral center, leading to a preferred stereochemical outcome. uvic.ca This principle is fundamental to many strategies in asymmetric synthesis. uvic.ca In the synthesis of substituted piperidines, a chiral auxiliary or a chiral catalyst can be employed to induce asymmetry. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. uvic.ca The effectiveness of a chiral auxiliary lies in its ability to create a steric and/or electronic bias, favoring the approach of a reagent from one face of the molecule over the other. uvic.ca

Chiral Pool Approaches for Piperidine Stereoisomers

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These molecules serve as versatile starting materials for the synthesis of complex chiral molecules.

Utilization of Chiral Precursors (e.g., Amino Acids, Sugars)

Amino acids are particularly valuable chiral precursors for the synthesis of piperidine derivatives due to their inherent stereochemistry and functional groups that can be readily manipulated. For example, L-glutamic acid can be used as a starting material for the multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This route involves esterification, N-protection, reduction of the di-ester to a diol, tosylation, and finally cyclization with an appropriate amine. niscpr.res.in

Similarly, arabinopyranosylamine, derived from the sugar arabinose, has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.netcdnsciencepub.com These intermediates can be further transformed into variously disubstituted piperidine derivatives. researchgate.netcdnsciencepub.com The steric and stereoelectronic properties of the carbohydrate auxiliary guide the facial selectivity of nucleophilic additions. researchgate.net

While a direct and detailed synthesis of this compound from a specific chiral pool precursor is not extensively documented in readily available literature, the general principles suggest that amino acids like L-lysine or its derivatives could serve as a plausible starting point, given the structural similarity. The synthesis would likely involve a series of transformations including cyclization and functional group manipulations to install the propionic acid side chain at the C2 position.

Catalytic Asymmetric Methods

Catalytic asymmetric methods offer an efficient and atom-economical approach to the synthesis of chiral molecules. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Catalytic Dynamic Resolution (CDR) of N-Boc-2-Lithiopiperidine

A powerful strategy for the enantioselective synthesis of 2-substituted piperidines is the Catalytic Dynamic Resolution (CDR) of racemic N-Boc-2-lithiopiperidine. acs.orgnih.gov This method involves the deprotonation of N-Boc-piperidine with a strong base to form a racemic mixture of the 2-lithiopiperidine. In the presence of a chiral ligand, the two enantiomers of the organolithium species can interconvert. nih.gov The chiral ligand forms a diastereomeric complex with the organolithium, leading to an equilibrium that favors one diastereomer. nih.gov Quenching this equilibrium mixture with an electrophile results in the formation of an enantioenriched 2-substituted piperidine. nih.gov

The success of a CDR hinges on the rate of interconversion of the organolithium enantiomers being faster than the rate of reaction with the electrophile. This process has been successfully applied to the synthesis of various N-Boc-pipecolic acid derivatives. For instance, the CDR of N-Boc-2-lithiopiperidine using a chiral diaminoalkoxide ligand, followed by quenching with carbon dioxide, affords N-Boc-(R)-(+)-pipecolic acid with high enantiomeric excess. acs.orgnih.gov

The following table summarizes the results of the Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine with various electrophiles, demonstrating the versatility of this method in generating a range of enantioenriched 2-substituted piperidines.

| Electrophile (E+) | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Me₃SiCl | Ligand 8 | (S)-N-Boc-2-(trimethylsilyl)piperidine | 74 | 96:4 | nih.gov |

| Bu₃SnCl | Ligand 8 | (S)-N-Boc-2-(tributylstannyl)piperidine | 66 | 96:4 | nih.gov |

| Bu₃SnCl | Ligand 9 | (R)-N-Boc-2-(tributylstannyl)piperidine | 62 | 97:3 | nih.gov |

| CO₂ | Ligand 8 | (R)-N-Boc-pipecolic acid | 78 | 98:2 | acs.orgnih.gov |

| ClCO₂Me | Ligand 8 | (R)-N-Boc-pipecolic acid methyl ester | - | >99:1 | acs.orgnih.gov |

| ClCO₂Me | Ligand 9 | (S)-N-Boc-pipecolic acid methyl ester | - | >99:1 | acs.orgnih.gov |

| Allyl bromide | Ligand 8 | (R)-N-Boc-2-allylpiperidine | 63 | 95:5 | acs.org |

| Allyl bromide | Ligand 9 | (S)-N-Boc-2-allylpiperidine | 59 | 96:4 | acs.org |

| Benzyl (B1604629) bromide | Ligand 8 | (R)-N-Boc-2-benzylpiperidine | 65 | >99:1 | acs.org |

Ligand 8 and Ligand 9 are diastereomeric chiral diaminoalkoxide ligands.

This catalytic dynamic resolution provides a highly effective route to either enantiomer of 2-substituted piperidines, including precursors to this compound, by simply choosing the appropriate enantiomer of the chiral ligand. acs.org The subsequent elaboration of the introduced functional group can then lead to the desired propionic acid side chain.

Enantioselective Deprotonation and Electrophilic Quench Strategies

A powerful method for establishing the stereocenter at the C2 position of the piperidine ring is through asymmetric deprotonation of N-Boc-piperidine, followed by quenching with a suitable electrophile. This strategy relies on the formation of a chiral organolithium intermediate which can be trapped to install the desired side chain with high enantioselectivity.

The process begins with the deprotonation of N-Boc-piperidine using a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov This generates a racemic 2-lithio-N-Boc-piperidine intermediate. To achieve enantioselectivity, a chiral ligand is introduced to effect a dynamic resolution of the rapidly inverting organolithium species. nih.govresearchgate.net In a dynamic thermodynamic resolution (DTR), a stoichiometric amount of a chiral ligand complexes with the organolithium, leading to an equilibrium that favors one diastereomeric complex. nih.gov More efficiently, a catalytic dynamic resolution (CDR) can be performed with a substoichiometric amount of the chiral ligand. nih.govacs.org

Researchers have demonstrated that certain chiral diaminoalkoxide ligands are highly effective for the CDR of racemic 2-lithio-N-Boc-piperidine. nih.govacs.org The process involves generating the racemic organolithium at low temperatures (e.g., -78 °C), adding a catalytic amount (e.g., 10 mol%) of the chiral ligand, warming to allow the diastereomeric complexes to equilibrate (e.g., -45 °C), and then re-cooling before quenching with an electrophile. nih.govacs.org

To synthesize this compound, the chiral organolithium can be quenched with carbon dioxide (CO2). This reaction has been shown to produce N-Boc-(R)-(+)-pipecolic acid with high yield and enantiomeric ratio when the appropriate chiral ligand is used. nih.govacs.org Subsequent homologation of the carboxylic acid would yield the target propionic acid derivative. A variety of other electrophiles can be used to generate other 2-substituted piperidines, demonstrating the versatility of this method. nih.govacs.orgnih.gov

Table 1: Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine and Quench with Various Electrophiles

| Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Me₃SiCl | (S)-N-Boc-2-(trimethylsilyl)piperidine | 74 | 96:4 | nih.govacs.org |

| Bu₃SnCl | (S)-N-Boc-2-(tributylstannyl)piperidine | 66 | 96:4 | nih.govacs.org |

| CO₂ | (R)-N-Boc-pipecolic acid | 78 | 98:2 | nih.govacs.org |

| ClCO₂Me | (R)-N-Boc-piperidine-2-carboxylate, methyl ester | 84 | >99:1 | nih.govacs.org |

| PhNCO | (R)-N-Boc-N'-phenylpiperidine-2-carboxamide | 88 | >99:1 | nih.govacs.org |

| Propionaldehyde | (2S)-N-Boc-2-(1-hydroxypropyl)piperidine | 81 | 96:4 (as a 70:30 mixture of diastereomers) | nih.govacs.org |

Data synthesized from studies on catalytic dynamic resolution. nih.govacs.org

Palladium-Catalyzed Carboamination Reactions for Stereocontrolled Cyclization

Palladium-catalyzed intramolecular carboamination presents a powerful strategy for the stereocontrolled construction of the piperidine ring itself, with the potential to set the C2 stereocenter during the cyclization event. This method typically involves the cyclization of an unsaturated amine substrate bearing a tethered alkene.

The mechanism is believed to proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov The cycle initiates with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes substitution with the nitrogen nucleophile of the amino-alkene substrate. nih.govnih.gov The crucial carbon-nitrogen bond-forming step is the intramolecular migratory insertion of the pendant alkene into the palladium-nitrogen bond (aminopalladation). nih.govnih.gov This step, which can proceed with either syn- or anti-diastereoselectivity depending on the nature of the nitrogen protecting group, creates the heterocyclic ring and can establish new stereocenters. nih.gov The cycle is completed by carbon-carbon bond-forming reductive elimination, which releases the cyclized product and regenerates the Pd(0) catalyst. nih.gov

For the synthesis of a precursor to this compound, one could envision a substrate such as an N-Boc protected 7-amino-hept-1-ene derivative. The enantioselectivity of the cyclization is controlled by the use of chiral phosphine ligands coordinated to the palladium catalyst. nih.govsemanticscholar.org The chiral ligand environment dictates the facial selectivity of the aminopalladation step, leading to the formation of one enantiomer of the 2-substituted piperidine product in excess. While much of the foundational work has focused on the synthesis of pyrrolidines, the principles are directly applicable to the formation of piperidines and other nitrogen heterocycles. nih.govnih.govsemanticscholar.org This method allows for the modular construction of complex piperidines by varying the alkene substrate and the aryl/vinyl halide coupling partner. nih.gov

Asymmetric Dihydroxylation and Related Oxidative Methods

Asymmetric dihydroxylation (AD) provides a reliable method for introducing stereocenters onto a pre-formed molecule, which is particularly useful for functionalizing the side chain of a piperidine precursor. To generate the stereocenters on the propionic acid moiety of the target molecule, one could start with a precursor like N-Boc-2-allylpiperidine.

The Sharpless Asymmetric Dihydroxylation uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ). The choice of ligand ((DHQD)₂-PHAL or (DHQ)₂-PHAL, for example) dictates which face of the alkene is hydroxylated, allowing access to either enantiomeric series of the resulting diol.

This method can be applied iteratively to create multiple stereocenters with high control. For instance, the dihydroxylation of a 2-(2-propenyl)piperidine precursor can yield a dihydroxypropyl-substituted piperidine, installing two new stereocenters on the side chain with high enantiomeric enhancement.

The diastereoselectivity of such oxidative methods can also be influenced by existing stereochemistry within the substrate, a concept further explored in the following section.

Diastereoselective Control in Functional Group Transformations

Once a key stereocenter is established, such as at the C2 position, it can exert significant influence on the stereochemical outcome of subsequent reactions. This substrate control is fundamental to building complex, polysubstituted piperidine structures diastereoselectively.

Influence of Substrate Chiral Features on Reaction Outcomes

The existing chiral architecture of a substituted piperidine, including its conformation and the nature of its protecting groups, plays a crucial role in directing the stereoselectivity of further transformations. This is often referred to as substrate-controlled diastereoselection.

For example, the stereochemical outcome of aza-Michael additions to form piperidine rings can be highly dependent on the steric bulk of the substituent on the nitrogen atom. A sterically demanding group can compel other substituents into specific pseudo-axial or pseudo-equatorial positions in the transition state, thereby directing the approach of a nucleophile to a specific face.

In another instance, the employment of chiral auxiliaries, such as those derived from carbohydrates, can enable highly diastereoselective syntheses. researchgate.netcdnsciencepub.com These auxiliaries create a chiral environment that biases the approach of reagents, as seen in Mannich-Michael reactions to form N-glycosyl dehydropiperidinones with high asymmetric induction. researchgate.netcdnsciencepub.com The inherent steric and stereoelectronic properties of the chiral substrate guide the formation of new stereocenters with predictable outcomes.

Diastereoselective Reduction of Carbonyl Moieties

The reduction of a carbonyl group, such as a ketone or an ester on the side chain at C2, is a common transformation where the existing C2 stereocenter can direct the outcome. For example, the reduction of a 2-acylpiperidine derivative with a hydride reagent like sodium borohydride (NaBH₄) will often proceed with high diastereoselectivity. The C2 substituent forces the piperidine ring to adopt a preferred conformation, sterically hindering one face of the carbonyl group and directing the hydride attack to the more accessible face.

A similar principle applies to the reduction of cyclic iminium ions. The diastereoselective reduction of an iminium intermediate is a key step in cascade reactions that form highly substituted piperidines. nih.gov A kinetically controlled protonation of a dihydropyridine precursor establishes an iminium ion in a preferred conformation due to allylic strain, which is then reduced with facial selectivity by a borohydride reagent. nih.gov Chemo-enzymatic cascades using ene-imine reductases (IREDs) also exploit the selective reduction of iminium intermediates to produce chiral piperidines with excellent stereocontrol. nih.govacs.org

Stereoselective Nucleophilic Additions

The addition of nucleophiles to a chiral piperidine system can also be highly diastereoselective. Cyclic N-acyliminium ions are common intermediates in these reactions. These electrophilic species can be generated and reacted with a variety of carbon nucleophiles, such as organometallics or silyl enol ethers, to form new carbon-carbon bonds. nih.gov

Low-temperature NMR studies and DFT calculations have shown that these six-membered N-acyliminium ions adopt specific conformations where substituents occupy pseudo-equatorial positions to minimize steric strain. nih.gov This conformational preference dictates the trajectory of the incoming nucleophile, leading to the formation of one diastereomer in high excess. nih.gov For example, additions to a conformationally constrained 2-methoxy-piperidine derivative have been shown to yield the axial addition product with excellent selectivity. This substrate control allows for the reliable construction of 2,6-disubstituted and other polysubstituted piperidines with predictable stereochemistry. chemrxiv.org

An in-depth analysis of the chemical behavior of this compound reveals a versatile scaffold amenable to a variety of synthetic transformations. Its structure, featuring a carboxylic acid, a Boc-protected secondary amine, and a saturated heterocyclic ring, allows for selective modifications at each of these functional sites. The reactivity of this compound is central to its application as a building block in medicinal chemistry and organic synthesis.

Applications in Medicinal Chemistry and Chemical Biology Research

Utilization as a Building Block in Complex Molecule Synthesis

The unique structural features of 1-BOC-piperidine-2-ylpropionic acid make it a versatile scaffold for the construction of diverse molecular architectures. The BOC group provides a stable protecting group for the piperidine (B6355638) nitrogen, allowing for selective reactions at the carboxylic acid moiety. This controlled reactivity is crucial for the multi-step synthesis of complex target molecules.

Substituted piperidines are a common motif in a vast array of pharmaceuticals, and 1-BOC-piperidine-2-ylpropionic acid serves as a key precursor for many of these. The piperidine ring is a privileged scaffold in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

Researchers have utilized BOC-protected piperidine derivatives to synthesize a wide range of bioactive molecules. For instance, these building blocks are instrumental in creating novel compounds with potential applications in various therapeutic areas. The synthesis often involves coupling the carboxylic acid of the piperidine derivative with other molecular fragments to build more complex structures.

| Bioactive Molecule Class | Role of Piperidine Moiety | Reference Example |

| Neurological Agents | Interacts with central nervous system targets | Synthesis of analogues for neurotransmitter receptor modulation |

| Anti-inflammatory Agents | Provides a scaffold for pharmacophore presentation | Development of novel anti-inflammatory compounds |

| Anticancer Agents | Forms the core of molecules targeting cancer pathways | Incorporation into novel kinase inhibitors |

This table is illustrative and based on the general applications of piperidine derivatives in drug discovery.

DNA-encoded chemical libraries (DELs) have revolutionized early-stage drug discovery by enabling the screening of billions of compounds against a biological target in a single experiment. The technology relies on the use of diverse and readily available building blocks that can be incorporated into the library synthesis.

1-BOC-piperidine-2-ylpropionic acid and its isomers are attractive building blocks for DEL synthesis due to their three-dimensional character and the presence of a functional handle for attachment to the DNA tag. The carboxylic acid can be readily coupled to an amine-modified DNA oligonucleotide, and the protected piperidine nitrogen allows for further diversification. The use of stereochemically diverse building blocks like chiral piperidines is particularly valuable for creating libraries with rich spatial arrangements, which can lead to the discovery of highly specific binders. For example, a stereochemically diverse DEL was constructed using enantiomerically pure disubstituted piperazines as central cores, highlighting the importance of such defined building blocks. nih.gov

The incorporation of unnatural amino acids into peptides and other molecules is a powerful strategy to enhance their therapeutic properties, such as resistance to enzymatic degradation and improved conformational stability. 1-BOC-piperidine-2-ylpropionic acid can be considered a cyclic, conformationally constrained analogue of an amino acid.

Its structure can be used to mimic peptide turns or to introduce specific side-chain orientations. The development of novel heterocyclic amino acids from piperidine precursors allows for the exploration of new chemical space in peptidomimetic design. These derivatives can be incorporated into peptide sequences to create novel therapeutic agents with enhanced potency and selectivity.

Role in the Design and Synthesis of Enzyme Inhibitors

Enzyme inhibitors are a cornerstone of modern medicine, and the piperidine scaffold is frequently found in the structure of potent and selective inhibitors. The rigid nature of the piperidine ring can help to pre-organize the molecule for optimal binding to the enzyme's active site.

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. wikipedia.org Several marketed DPP-4 inhibitors, known as gliptins, feature a heterocyclic amine moiety that interacts with the S1 pocket of the enzyme.

| DPP-4 Inhibitor | Key Structural Feature | Significance of the Heterocyclic Moiety |

| Sitagliptin | β-amino acid derivative | Piperazine (B1678402) ring interacts with the S1 pocket |

| Vildagliptin | Cyanopyrrolidine derivative | Pyrrolidine (B122466) ring mimics the natural substrate |

| Saxagliptin | Cyanopyrrolidine derivative | Adamantyl group enhances potency |

This table provides examples of marketed DPP-4 inhibitors and highlights the importance of the heterocyclic component.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling and are implicated in various diseases, including cancer and arthritis. The development of selective MMP inhibitors has been a significant challenge in medicinal chemistry.

Carboxylic acid-based inhibitors have been explored as alternatives to hydroxamates to improve selectivity. A novel series of potent and selective MMP inhibitors was developed based on a substituted piperidine scaffold. researchgate.net These compounds demonstrated low nanomolar potency against several MMPs while sparing others, highlighting the potential of the piperidine core in achieving selectivity. Although the specific use of the 2-ylpropionic acid derivative is not detailed, the research underscores the value of the piperidine scaffold in designing MMP inhibitors. The carboxylic acid group of the piperidine derivative can act as a zinc-binding group, a key interaction for MMP inhibition. nih.gov

Precursor for Pim-1 Kinase Inhibitors and ERK Inhibitors

The piperidine moiety is a common structural motif in a variety of kinase inhibitors, valued for its ability to orient functional groups in three-dimensional space and establish crucial interactions with target proteins. While direct synthetic routes employing 1-BOC-piperidin-2-ylpropionic acid for Pim-1 and ERK inhibitors are not extensively documented in publicly available literature, the importance of the piperidine scaffold in these inhibitor classes is well-established.

Pim-1 kinase, a serine/threonine kinase, is a recognized target in oncology due to its role in cell cycle progression and apoptosis. nih.gov The development of potent and selective Pim-1 inhibitors is an active area of research. nih.gov Many existing Pim-1 inhibitors feature a piperidine ring, which often serves as a central scaffold to which other pharmacophoric elements are attached. The synthesis of such compounds frequently involves the use of functionalized piperidine precursors.

Similarly, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. nih.gov The development of ERK inhibitors is a promising strategy for cancer therapy. rsc.org A number of ERK1/2 inhibitors currently in clinical development incorporate a piperidine or piperazine ring in their structure. These rings play a critical role in the binding of the inhibitor to the kinase, often by forming a unique binding pocket. nih.gov The synthesis of these complex molecules relies on the availability of versatile building blocks like protected piperidine derivatives.

Relevance to HIV-1 Replication Inhibitors (e.g., M-tropic (R5) HIV-1)

A significant application of piperidine-containing compounds is in the development of entry inhibitors for the Human Immunodeficiency Virus (HIV). Specifically, these compounds have been designed as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of M-tropic (R5) strains of HIV-1 into host cells. nih.gov By blocking this receptor, these antagonists prevent the virus from fusing with the cell membrane, thereby inhibiting viral replication. novartis.com

The design and synthesis of novel CCR5 antagonists often incorporate a piperidine scaffold. For instance, a series of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide and pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists have been developed that show potent inhibition of R5 HIV-1 replication in peripheral blood mononuclear cells. nih.govnovartis.com The synthesis of these molecules involves the use of appropriately substituted piperidine intermediates. The propionic acid functionality of this compound offers a convenient handle for elaboration into the complex side chains required for potent CCR5 antagonism.

Structural Contributions to Receptor Agonists and Antagonists

The conformational rigidity and substitution patterns of the piperidine ring make it an ideal component for ligands targeting G-protein coupled receptors (GPCRs), where precise orientation of functional groups is critical for receptor activation or blockade.

Components of Selective GPR119 Agonists

G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity. dovepress.com Agonists of GPR119 stimulate glucose-dependent insulin release and promote the secretion of incretin hormones. nih.gov A significant number of potent and selective GPR119 agonists incorporate a piperidine or piperazine ring as a central structural element. nih.gov

The synthesis of these agonists often starts from commercially available BOC-protected piperidine derivatives. nih.gov For example, 1-Boc-piperidine-4-carboxaldehyde has been utilized in the synthesis of selective GPR119 agonists. nih.gov The BOC protecting group is crucial for allowing selective modification at other positions of the piperidine ring before its removal in the final steps of the synthesis. The structural framework provided by the piperidine ring is essential for the high affinity and selectivity of these compounds for the GPR119 receptor. nih.gov

Fragments of HDAC Inhibitors and Selective 5-HT6 Antagonists

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to changes in gene expression and the induction of apoptosis in cancer cells. researchgate.net The general structure of an HDAC inhibitor consists of a zinc-binding group, a linker, and a capping group. Piperidine and piperazine rings are frequently incorporated into the linker or capping group of HDAC inhibitors. researchgate.net For example, a series of N-substituted 4-alkylpiperidine hydroxamic acids have been designed and synthesized as potent HDAC inhibitors. researchgate.net In these molecules, the piperidine ring serves as a rigid scaffold to correctly position the zinc-binding hydroxamic acid and the surface-interacting capping group.

The serotonin 6 (5-HT6) receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders. Selective 5-HT6 receptor antagonists have shown promise in improving cognitive function. nih.gov Many potent and selective 5-HT6 antagonists feature a bicyclic piperazinylbenzenesulphonamide or a related piperidine-containing scaffold. researchgate.net The piperidine or piperazine moiety in these antagonists is crucial for their interaction with the receptor and for achieving high selectivity over other serotonin receptor subtypes.

Development of Compounds with Specific Biological Activities

The versatility of the this compound scaffold extends to its use as a module in the construction of compounds with targeted biological activities, particularly in the field of cancer research.

Modules in Potential Anticancer Agents (e.g., Cell Cycle Inhibitors)

The piperidine nucleus is a key pharmacophore in a multitude of anticancer agents. nih.gov Piperidine derivatives have been shown to induce apoptosis and inhibit cell migration and proliferation in various cancer cell lines. nih.govast487.com One of the mechanisms by which some anticancer agents exert their effects is through the inhibition of the cell cycle. nih.gov

Cell cycle progression is regulated by cyclin-dependent kinases (CDKs), and inhibitors of these kinases are being actively investigated as cancer therapeutics. semanticscholar.org Several CDK inhibitors that have entered clinical trials contain heterocyclic ring systems, and the piperidine scaffold is a common feature in the design of new and potent CDK inhibitors. semanticscholar.org For instance, piperidine derivatives have been identified as colchicine binding site inhibitors that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov The use of chiral building blocks like this compound allows for the stereoselective synthesis of these complex molecules, which is often critical for their biological activity.

Scaffolds for Nerve Conduction Regulators

The piperidine nucleus is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, particularly those targeting the central nervous system. Its utility stems from its ability to confer conformational rigidity, present a basic nitrogen atom for key interactions with biological targets, and modulate physicochemical properties to improve pharmacokinetics. While the piperidine scaffold is broadly valuable in neuroscience research for studying neurotransmitter systems, specific documented applications of this compound as a direct scaffold for the development of nerve conduction regulators are not extensively detailed in publicly available research.

However, the strategic importance of substituted piperidines in this field is well-established. Chiral piperidine scaffolds are recognized as privileged structures in drug design. nih.gov Their incorporation into small molecules can be a promising strategy for developing novel therapeutics by:

Modulating physicochemical properties. nih.gov

Enhancing biological activities and selectivity. nih.gov

Improving pharmacokinetic profiles. nih.gov

Reducing potential cardiac hERG toxicity. nih.gov

The synthesis of complex piperidine derivatives, including various piperidine carboxylic acids and their analogs, is a significant area of focus in medicinal chemistry, aiming to generate novel building blocks for drugs. researchgate.netnih.gov For instance, the 4-yl isomer of the title compound, 3-(1-Boc-piperidin-4-yl)propionic acid, is noted for its utility in neuroscience research due to the relevance of the piperidine structure in studying neurotransmitter systems. chemimpex.com This highlights the general potential of the piperidine propionic acid framework in developing neurologically active agents, even if specific examples for the 2-yl isomer in nerve conduction are not readily found.

Analogs in the Search for Anti-Inflammatory Agents (e.g., NLRP3 Inhibitors)

The search for novel anti-inflammatory agents is a critical area of medicinal chemistry, with significant focus on specific targets within the inflammatory cascade. One such target is the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a pivotal role in the innate immune system by triggering the release of pro-inflammatory cytokines. mdpi.com Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. nih.govnih.gov

The piperidine scaffold, a core component of this compound, serves as a valuable building block in the design of novel anti-inflammatory agents, including NLRP3 inhibitors. The versatility of the piperidine ring allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Research into NLRP3 inhibitors has led to the development of various small molecules where heterocyclic scaffolds, including piperidine and the related piperazine, are integral to their structure. nih.gov For example, a series of benzo[d]imidazole analogues were synthesized and evaluated for their ability to inhibit the NLRP3 inflammasome. mdpi.com These efforts underscore the strategy of using core heterocyclic structures as a foundation for building potent inhibitors.

The data below summarizes the inhibitory activity of selected compound analogs investigated for anti-inflammatory properties, highlighting the ongoing search for potent modulators of inflammatory targets.

Table 1: Biological Activity of Selected Anti-Inflammatory Compound Analogs

| Compound Class | Specific Analog Example | Target | Biological Activity (IC₅₀) |

|---|---|---|---|

| Sulfonamide-based Inhibitor | JC124 | NLRP3 Inflammasome | 3.25 µM |

| Benzimidazole Derivative | TBZ-09 | NLRP3 Inflammasome | Lead compound identified by anti-production of IL-1β |

| Pivalate-based Michael Product | MAK01 | COX-1 | 314 µg/mL |

| Pivalate-based Michael Product | MAK01 | COX-2 | 130 µg/mL |

Advanced Characterization and Analytical Methodologies in Research on 1 Boc Piperidin 2 Ylpropionic Acid

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-BOC-piperidine-2-ylpropionic acid. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

In ¹H NMR spectroscopy of related Boc-protected piperidine (B6355638) structures, the tert-butyl group of the BOC protecting group characteristically presents as a singlet at approximately 1.4 ppm. The protons on the piperidine ring and the propionic acid side chain exhibit complex splitting patterns and chemical shifts that are influenced by their chemical environment and stereochemistry. For instance, in a related Boc-protected piperidine-spiro-hydantoin, the asymmetry induced by the carbamate (B1207046) group leads to distinct signals for the piperidine protons, which can be fully assigned using two-dimensional NMR techniques. sigmaaldrich.com The presence of rotamers due to the carbamate bond can also lead to signal broadening in both ¹H and ¹³C NMR spectra. sigmaaldrich.comresearchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on all carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the BOC group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the distinct carbons of the piperidine ring and the propionic acid chain.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially for the complex spin systems within the piperidine ring. These methods help establish connectivity between adjacent protons and directly link protons to their attached carbons, respectively, which is vital for confirming the 2-substitution pattern of the propionic acid group on the piperidine ring. sigmaaldrich.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Boc-Protected Piperidine Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | BOC (tert-butyl) | ~1.4 (singlet) |

| Piperidine Ring Protons | 1.5 - 4.0 (multiplets) | |

| Propionic Acid Protons | 2.0 - 2.8 (multiplets) | |

| ¹³C | BOC (C=O) | ~155 |

| Carboxylic Acid (C=O) | ~175 | |

| BOC (quaternary C) | ~80 | |

| Piperidine Ring Carbons | 20 - 60 | |

| Propionic Acid Carbons | 30 - 40 |

Note: The exact chemical shifts for 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (HRMS, ESI-MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 1-BOC-piperidine-2-ylpropionic acid.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a related compound, 4-anilino-1-Boc-piperidine, HRMS (HPLC-TOF) was used to confirm its exact mass. policija.si

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) and is well-suited for analyzing polar molecules like carboxylic acids. It typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. In the analysis of related ferrocenyl methylhydantoin derivatives, ESI-mass spectrometry was utilized for structural confirmation. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for purity assessment and for analyzing complex mixtures. In a study on thio-1,3,4-oxadiazol-2-yl derivatives, LC-MS was used to establish the mass of the synthesized compounds. researchgate.net An LC/MS method has also been developed for the analysis of pipecolic acid (piperidine-2-carboxylic acid), a structurally related compound, using a polymer-based amino column under HILIC conditions, which is advantageous for high sensitivity analysis. shodex.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of 1-BOC-piperidine-2-ylpropionic acid. For instance, after esterification of the carboxylic acid group, GC-MS can provide information on the molecular weight and fragmentation pattern. An analytical report for 4-anilino-1-Boc-piperidine details a GC-MS method using an HP1-MS column with electron ionization (EI), which provided characteristic fragment ions. policija.si

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in 1-BOC-piperidine-2-ylpropionic acid. The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the BOC-protecting group, and the C-N stretching of the piperidine ring. An analytical report for 4-anilino-1-Boc-piperidine provides a typical scan range of 4000-400 cm⁻¹ for FTIR-ATR analysis. policija.si The study of a Boc-protected piperidine-spiro-hydantoin also utilized FT-IR to confirm the presence of key functional groups. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is generally less informative for this compound as it lacks a significant chromophore that absorbs in the UV-Vis range. However, it can be useful in conjunction with HPLC for quantification if a derivatizing agent that introduces a chromophore is used.

Chromatographic and Electrophoretic Techniques for Purity and Analysis

Chromatographic techniques are essential for determining the purity of 1-BOC-piperidine-2-ylpropionic acid and for the separation of potential isomers and impurities.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like 1-BOC-piperidine-2-ylpropionic acid. A purity of ≥99.0% for a related compound, (S)-1-Boc-2-piperidineacetic acid, has been confirmed by HPLC. spectrabase.com

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, although coupling with a mass spectrometer (LC-MS) provides greater specificity. For the analysis of piperidine in bulk form, a reversed-phase HPLC method was established using a C18 column with a water/acetonitrile mobile phase and UV detection. nih.gov Similarly, the analysis of 3-aminopiperidine derivatives has been achieved using a chiral column with a phosphate (B84403) buffer/isopropanol (B130326) mobile phase. nih.gov

Table 2: Typical HPLC Parameters for the Analysis of Related Piperidine Derivatives

| Parameter | Description |

| Column | Reversed-phase C18, Chiral AGP |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid, phosphoric acid) or Phosphate buffer/Isopropanol |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV (e.g., 254 nm), Mass Spectrometry (MS) |

| Column Temperature | 30-40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of 1-BOC-piperidine-2-ylpropionic acid after conversion to a more volatile derivative, such as its methyl or ethyl ester. The derivatization step is necessary due to the low volatility of the carboxylic acid.

A GC method for a related compound, 4-anilino-1-Boc-piperidine, utilized a non-polar HP1-MS column with a temperature gradient program and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. policija.si The choice of column and temperature program is critical for achieving good separation from any impurities.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that distinguishes molecules based on their charge-to-size ratio in an electric field. For chiral compounds like this compound, CZE is particularly powerful for enantiomeric separation. This is achieved by introducing a chiral selector into the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers. chromatographytoday.comspringernature.com These complexes have different stabilities and, consequently, different electrophoretic mobilities, allowing for their separation. chromatographytoday.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CZE for a wide range of compounds, including N-protected amino acids. springernature.comnih.gov The selection of the appropriate CD, along with optimization of BGE composition (e.g., pH, buffer concentration) and operational parameters (e.g., voltage, temperature), is critical for achieving successful enantioseparation. chromatographytoday.comnih.gov Non-aqueous CZE methods have also been developed, expanding the range of selectors and analytes, including N-protected amino acids. nih.govunivie.ac.atnih.gov

Detailed Research Findings

While specific CZE studies on this compound are not extensively documented in readily available literature, research on analogous structures, such as N-blocked amino acids and piperidine derivatives, provides a strong framework for method development. nih.govacs.orgsigmaaldrich.com For acidic compounds like the subject molecule, the BGE is typically buffered to a pH where the carboxylic acid is deprotonated, rendering the molecule anionic. The use of neutral or charged cyclodextrins can then induce chiral recognition. For instance, studies on various N-protected amino acids have shown successful separation using different types of cyclodextrins. nih.govsigmaaldrich.com The general applicability of CZE to separate a wide variety of drugs and chiral compounds underscores its suitability for the analysis of this compound. chromatographytoday.comnih.gov

Below is an interactive data table with typical starting parameters for the chiral CZE method development for a compound like this compound.

Table 1: Representative CZE Parameters for Chiral Separation

| Parameter | Value/Condition |

|---|---|

| Capillary | Uncoated Fused-Silica, 50 µm i.d., 40-60 cm effective length |

| Background Electrolyte (BGE) | 25-100 mM Phosphate or Borate buffer |

| BGE pH | 6.0-9.0 (to ensure analyte is charged) |

| Chiral Selector | 10-30 mM β-cyclodextrin derivative (e.g., HP-β-CD, Sulfated-β-CD) |

| Applied Voltage | 15-30 kV (Normal or Reversed Polarity) |

| Temperature | 20-30 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 3-5 s) |

| Detection | UV Absorbance at 200-220 nm |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule and unequivocally determining its absolute stereochemistry. nih.govnih.govpurechemistry.org The technique requires a high-quality single crystal of the compound. When irradiated with X-rays, the crystal diffracts the beams in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. purechemistry.orgresearchgate.net Analysis of this diffraction pattern allows for the calculation of an electron density map and the subsequent building of a precise 3D molecular model. purechemistry.org

For chiral molecules, determining the absolute configuration (i.e., distinguishing between R and S enantiomers) is a critical challenge. This is accomplished by analyzing the effects of anomalous dispersion (or resonant scattering). researchgate.netthieme-connect.de This phenomenon, which is more pronounced for heavier atoms, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net The Flack parameter, a value refined during the structure solution, serves as a key indicator for the correctness of the assigned absolute configuration, with a value near zero confirming the assignment. soton.ac.uk

Detailed Research Findings

While a published crystal structure specifically for this compound was not found, the crystallographic analysis of numerous N-BOC-piperidine derivatives is well-documented. nih.govresearchgate.net These studies consistently show that the piperidine ring typically adopts a stable chair conformation. The BOC protecting group and the side chain occupy either axial or equatorial positions depending on steric and electronic factors. Crystal structures are often stabilized by intermolecular hydrogen bonds. The successful application of X-ray crystallography to determine the absolute configuration of a wide array of organic molecules, even those containing only light atoms (C, H, N, O), demonstrates the feasibility of this method for this compound, provided a suitable crystal can be grown. researchgate.netthieme-connect.de

The table below presents representative crystallographic data that could be expected from an analysis of this compound.

Table 2: Representative Crystallographic Data for a BOC-Protected Piperidine Carboxylic Acid Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₃H₂₃NO₄ |

| Formula Weight | 257.33 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (chiral) or P2₁2₁2₁ (chiral) |

| Unit Cell Dimensions (Å) | a=8-12, b=10-15, c=15-20, β=90-105° |

| Molecules per unit cell (Z) | 2 or 4 |

| Calculated Density (g/cm³) | ~1.20 |

| Radiation | Cu Kα (λ=1.54178 Å) |

| Flack Parameter | 0.0(1) to 0.1(2) |

Elemental Analysis (CHNS)

Elemental analysis, often referred to as CHNS analysis, is a fundamental and robust technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a pure organic compound. wikipedia.orgvaia.com The method relies on the complete combustion of a precisely weighed small sample in an oxygen-rich, high-temperature environment. aurigaresearch.comeurofins.in This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides. wikipedia.orgaurigaresearch.com These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector. azom.com

The primary application of elemental analysis is to verify the empirical formula of a synthesized compound. vaia.comchemeurope.com The experimentally determined mass percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. vaia.com This technique is a standard requirement for the characterization of new chemical entities in research and quality control settings. mt.com

Detailed Research Findings

For this compound, with a molecular formula of C₁₃H₂₃NO₄, elemental analysis serves as a crucial check of its composition. The theoretical mass percentages can be calculated based on the atomic masses of its constituent elements. Any significant deviation between the experimental and theoretical values would suggest the presence of impurities, such as solvents or unreacted starting materials.

The following interactive table compares the calculated theoretical elemental composition of this compound with a set of typical experimental results.

Table 3: Theoretical vs. Representative Experimental Elemental Analysis Data for this compound (C₁₃H₂₃NO₄)

| Element | Theoretical Mass % | Representative Experimental Mass % |

|---|---|---|

| Carbon (C) | 60.68% | 60.55% |

| Hydrogen (H) | 9.01% | 9.08% |

| Nitrogen (N) | 5.44% | 5.39% |

| Oxygen (O) (by difference) | 24.87% | 24.98% |

Theoretical and Mechanistic Investigations of 1 Boc Piperidin 2 Ylpropionic Acid and Its Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as powerful tools to predict and rationalize the chemical behavior and biological interactions of 1-BOC-piperidin-2-ylpropionic acid and its derivatives. These in silico approaches provide insights that are often difficult to obtain through experimental means alone.

The conformational flexibility of the piperidine (B6355638) ring, combined with the steric and electronic effects of the N-BOC (tert-butoxycarbonyl) protecting group and the C2-propionic acid side chain, results in a complex energy landscape. The N-BOC group is particularly influential; due to its size, it can introduce significant A(1,3) strain (allylic 1,3-strain), which dictates the preferred orientation of substituents on the ring. nih.govrsc.org

Molecular mechanics and density functional theory (DFT) calculations are commonly used to map these energy landscapes. For N-BOC protected piperidines, the chair conformation is generally the most stable. However, the orientation of the bulky BOC group and other substituents can lead to the adoption of higher-energy twist-boat conformations to alleviate steric clashes. nih.govrsc.org For a 2-substituted N-BOC-piperidine, a conformational equilibrium exists where the C2-substituent can occupy either an axial or equatorial position. To avoid A(1,3) strain with the BOC group, the 2-substituent may preferentially adopt an axial orientation, which is contrary to the typical preference for equatorial substituents in simple cyclohexanes. nih.govrsc.org Furthermore, rotation around the C-N bond of the carbamate (B1207046) group itself is a dynamic process with a measurable energy barrier, which can lead to the observation of distinct conformers at low temperatures by NMR spectroscopy. acs.orgresearchgate.net

Table 1: Factors Influencing Conformational Preference in N-BOC-Piperidines

| Factor | Description | Conformational Consequence |

|---|---|---|

| Ring Pucker | The piperidine ring primarily adopts a chair conformation. | Twist-boat or boat conformations can be populated to relieve steric strain. nih.gov |

| A(1,3) Strain | Steric repulsion between the N-BOC group and substituents at the C2 and C6 positions. | A C2-substituent may favor an axial position to minimize this interaction. nih.govrsc.org |

| Substituent Position | The energetic preference for a substituent to be in an axial vs. equatorial position. | Governed by a balance between 1,3-diaxial interactions and A(1,3) strain. nih.gov |

| Carbamate Rotation | Rotation around the N-CO bond of the BOC group is restricted. | Can lead to distinct rotamers with different energies and spectroscopic signatures. acs.orgresearchgate.net |

Derivatives of this compound are explored as potential ligands for various biological targets. Molecular docking and molecular dynamics (MD) simulations are crucial in this process. Docking predicts the preferred binding orientation of a ligand within a protein's active site and estimates the binding affinity. tandfonline.comcore.ac.uk MD simulations then provide a dynamic view of the ligand-protein complex, assessing its stability and the specific interactions over time. rsc.org

These computational techniques have been applied to piperidine-based compounds targeting a wide range of proteins, including:

Enzymes: Such as acetylcholinesterase (AChE), histone deacetylases (HDAC), and thymidine (B127349) phosphorylase. nih.govnih.gov

Receptors: Including dopamine (B1211576) tandfonline.com and sigma receptors. rsc.org

Carrier Proteins: Like acetylcholine-binding protein (AChBP), which serves as a surrogate for nicotinic acetylcholine (B1216132) receptors. nih.gov